Perfluoro-1-butene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

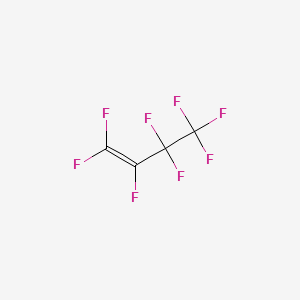

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3,4,4,4-octafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJOQYFQSQJDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880133 | |

| Record name | Octafluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357-26-6, 11070-66-9 | |

| Record name | Perfluoro-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, octafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octafluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of Perfluoro-1-butene

An In-depth Technical Guide on the Physicochemical Properties of Perfluoro-1-butene

Introduction

This compound, also known as 1,1,2,3,3,4,4,4-octafluorobut-1-ene, is a fluorinated derivative of butene.[1][2] Its chemical formula is C4F8.[1] This compound is of interest within the broader field of per- and polyfluoroalkyl substances (PFAS) research. It serves as a monomer for the synthesis of fluoropolymers, which are valued for their high thermal stability and chemical resistance.[2] Additionally, it is studied as a potential atmospheric precursor to more persistent perfluorocarboxylic acids (PFCAs).[2]

Physicochemical Properties

The fundamental are summarized in the table below. These properties are crucial for understanding its behavior in various applications and environmental conditions.

| Property | Value |

| IUPAC Name | 1,1,2,3,3,4,4,4-octafluorobut-1-ene |

| Synonyms | Octafluoro-1-butene, Perfluorobutene |

| CAS Number | 357-26-6 |

| Molecular Formula | C4F8[1] |

| Molecular Weight | 200.03 g/mol [1] |

| Melting Point | -132.5°C (estimate)[3] |

| Boiling Point | 4.85°C[3] |

| Density | 1.5231 (rough estimate)[3] |

| Refractive Index | 1.2492 (estimate)[3] |

Experimental Protocols

Detailed experimental protocols for the determination of the are not extensively available in public literature. However, the properties listed above are typically determined using standard analytical methodologies as described below.

Boiling Point Determination: The boiling point of a volatile compound like this compound is typically determined by distillation. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point. For compounds that are gases at room temperature, this is often performed under controlled pressure conditions.

Melting Point Determination: The melting point is determined by cooling the substance until it solidifies and then gently heating it while monitoring the temperature. The temperature at which the solid transitions to a liquid is the melting point. Given the very low melting point of this compound, this would be carried out using a cryostat.

Density Measurement: For a liquefied gas, density can be measured using a pycnometer or a densitometer designed for low temperatures and high pressures. The mass of a known volume of the liquid is measured at a specific temperature to calculate the density.

Refractive Index Measurement: The refractive index of liquid this compound can be measured using a refractometer. A drop of the liquefied gas is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample.

Biological Signaling Pathways

Currently, there is no scientific literature available that describes any biological signaling pathways involving this compound. As a synthetic perfluorinated compound, it is generally considered to be chemically inert and is not expected to play a role in biological processes.

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

References

Spectroscopic Data Analysis of Perfluoro-1-butene: A Technical Guide

Abstract: This technical guide provides a detailed overview of the spectroscopic analysis of Perfluoro-1-butene (Octafluoro-1-butene), a fully fluorinated alkene with the chemical formula C₄F₈. It is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the analytical techniques used to characterize this compound. This document summarizes available quantitative data from mass spectrometry, discusses the expected principles of infrared and nuclear magnetic resonance spectroscopy, provides detailed experimental protocols, and visualizes the analytical workflows.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure, through the analysis of its fragmentation pattern. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Data Presentation: Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is characterized by a dense fragmentation pattern typical of perfluorinated compounds. The molecular ion peak ([C₄F₈]⁺) at m/z 200 is often of very low abundance or absent altogether. The base peak is typically a smaller, stable fluorocarbon fragment.

| m/z | Relative Intensity (%) | Putative Fragment Ion |

| 69 | 100.0 | [CF₃]⁺ |

| 93 | 17.8 | [C₂F₃]⁺ |

| 100 | 12.0 | [C₂F₄]⁺ |

| 119 | 28.0 | [C₂F₅]⁺ |

| 131 | 55.4 | [C₃F₅]⁺ |

| 150 | 10.1 | [C₃F₆]⁺ |

| 181 | 11.2 | [C₄F₇]⁺ |

| 200 | 1.5 | [C₄F₈]⁺ (Molecular Ion) |

| Data sourced from NIST Standard Reference Database. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of volatile fluorocarbons like this compound.

Objective: To separate this compound from a sample matrix and obtain its mass spectrum.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., low-polarity phase like 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer (MS) detector (Quadrupole or Time-of-Flight) with an Electron Ionization (EI) source.

-

Gas-tight syringe for sample injection.

-

Purge and Trap system for aqueous or solid samples.

Procedure:

-

Sample Preparation:

-

For gaseous samples, a known volume is drawn into a gas-tight syringe.

-

For liquid samples where the analyte is dissolved, a headspace analysis may be performed.

-

For water samples, a purge-and-trap system is used to extract and concentrate the volatile analyte.[1]

-

-

GC Separation:

-

Injector: Set to a temperature of 150-250°C. Use split/splitless injection mode.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Program: An initial temperature of 35-45°C held for several minutes, followed by a temperature ramp (e.g., 5-15°C/min) to a final temperature of 200-250°C.

-

Column: A 30-60 m capillary column with a 0.25-0.32 mm internal diameter is typical.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 200-250°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying functional groups.

Data Presentation: Vibrational Frequencies

-

C=C Stretch: The carbon-carbon double bond in fluoroalkenes is expected to have a stretching vibration in the region of 1750-1800 cm⁻¹ . This is significantly higher than the typical 1620-1680 cm⁻¹ for non-fluorinated alkenes due to the inductive effect of the fluorine atoms.

-

C-F Stretch: The spectrum will be dominated by very strong and complex absorption bands in the 1000-1400 cm⁻¹ region, corresponding to the various C-F stretching modes of the CF₃, CF₂, and vinylic C-F bonds.

For comparative purposes, the table below shows the IR spectrum data for Octafluorocyclobutane , a structural isomer of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment (for Octafluorocyclobutane) |

| 1285 | very strong | C-F Stretch |

| 1250 | very strong | C-F Stretch |

| 965 | strong | Ring Deformation / C-F Stretch |

| 660 | medium | Ring Deformation |

| Data sourced from NIST Standard Reference Database for Octafluorocyclobutane. |

Experimental Protocol: Gas-Phase FTIR

Objective: To obtain the gas-phase infrared absorption spectrum of this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer.

-

Gas cell with IR-transparent windows (e.g., KBr or NaCl), typically with a path length of 10 cm or longer.

-

Vacuum line for evacuating and filling the gas cell.

-

Pressure gauge (manometer).

Procedure:

-

Background Spectrum: Evacuate the gas cell to a high vacuum and collect a background spectrum. This accounts for the absorbance of the cell windows and any residual atmospheric gases.

-

Sample Introduction: Introduce the gaseous this compound sample into the evacuated gas cell to a known pressure (e.g., 1-10 torr).

-

Sample Spectrum: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing:

-

Set the resolution to 1-2 cm⁻¹.

-

Perform a sufficient number of scans (e.g., 32-64) to achieve a good signal-to-noise ratio.

-

Identify and label the peak positions (in cm⁻¹) of the major absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

For fluorinated compounds, ¹⁹F NMR spectroscopy is the most informative NMR technique. It provides detailed information about the chemical environment of each unique fluorine atom in the molecule.

Data Presentation: ¹⁹F NMR Chemical Shifts

A definitive, peer-reviewed data table of ¹⁹F NMR chemical shifts and coupling constants for this compound could not be located in the searched public literature and databases. However, a qualitative prediction based on the structure CF₃(a)-CF₂(b)-CF(c)=CF₂(d,e) suggests the following:

-

Expected Signals: Five distinct fluorine environments are present, which should give rise to five signals in the ¹⁹F NMR spectrum.

-

Splitting Patterns: Complex spin-spin coupling between the different fluorine nuclei would result in intricate splitting patterns (e.g., triplets, quartets, multiplets) for each signal, providing valuable connectivity information. The CF₃ group would likely appear as a triplet due to coupling with the adjacent CF₂ group. The vinylic fluorines (=CF, =CF₂, cis and trans) would show complex multiplet structures due to geminal and vicinal F-F couplings.

For illustrative purposes, ¹⁹F NMR data for a related fluoroalkene is provided below. Note: This data is NOT for this compound.

| Compound | Group | Chemical Shift (δ, ppm) |

| 1,1,1,2,4,4,4-heptafluoro-2-butene | CF₃- (at C1) | -66.7 (multiplet) |

| (CF₃CF=CHCF₃ ) | CF₃- (at C4) | -81.7 (multiplet) |

Experimental Protocol: ¹⁹F NMR Spectroscopy

Objective: To obtain a high-resolution ¹⁹F NMR spectrum of this compound.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.

-

High-pressure NMR tube or standard 5 mm NMR tube for condensed liquid samples.

-

Deuterated solvent (e.g., CDCl₃, acetone-d₆) for locking and shimming.

Procedure:

-

Sample Preparation:

-

Gas Phase: The gaseous sample can be condensed into an NMR tube at low temperature (e.g., using liquid nitrogen) along with a small amount of deuterated solvent containing a reference standard (e.g., CFCl₃). The tube is then flame-sealed.

-

Liquid Phase: If the sample is a liquid at room temperature or can be dissolved in a suitable solvent, prepare a solution of 5-25 mg in ~0.6 mL of deuterated solvent.

-

-

Instrument Setup:

-

Tune and match the NMR probe to the ¹⁹F frequency.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

-

Data Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., -50 to -250 ppm).

-

Apply a 90° pulse angle.

-

Set a relaxation delay of 1-5 seconds to ensure full relaxation of the nuclei.

-

Acquire a sufficient number of scans (e.g., 64 or more) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Reference the chemical shift scale to an internal or external standard (e.g., CFCl₃ at 0 ppm).

-

Integrate the signals to determine the relative ratios of fluorine atoms in each environment.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a volatile sample like this compound.

Caption: A flowchart detailing the process from sample handling to final structural analysis.

Logical Relationships in Structure Elucidation

This diagram shows how different spectroscopic techniques provide complementary information to determine the chemical structure of this compound.

Caption: Relationship between spectroscopic methods and the structural information derived.

References

Perfluoro-1-butene: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-1-butene (PFB), also known as octafluoro-1-butene, is a fluorinated alkene with the molecular formula C₄F₈.[1] As a per- and polyfluoroalkyl substance (PFAS), it serves as a significant monomer in the synthesis of various fluoropolymers and is a subject of interest in atmospheric and environmental chemistry.[2] This technical guide provides an in-depth overview of the molecular structure, properties, and a representative synthesis protocol for this compound, tailored for professionals in research and development.

Molecular Structure and Formula

This compound is a four-carbon alkene where all hydrogen atoms have been substituted with fluorine atoms. Its IUPAC name is 1,1,2,3,3,4,4,4-octafluorobut-1-ene.[1] The presence of a double bond and extensive fluorination imparts unique chemical and physical properties to the molecule.

Molecular Formula: C₄F₈[1]

Molar Mass: 200.03 g/mol [1]

Canonical SMILES: C(=C(F)F)(C(C(F)(F)F)(F)F)F

InChI: InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12

Visualization of Molecular Structure

Caption: 2D representation of the this compound molecule.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, compiled from various sources.

| Property | Value | Unit |

| Molecular Weight | 200.03 | g/mol |

| Melting Point | -132.5 (estimate) | °C |

| Boiling Point | 4.85 | °C |

| Density | 1.5231 (rough estimate) | g/cm³ |

| Refractive Index | 1.2492 (estimate) |

Experimental Protocols

Representative Synthesis of this compound

While multiple synthetic routes to perfluorinated alkenes exist, a common industrial method involves the vapor-phase fluorination of a chlorinated precursor. The following is a representative protocol based on patent literature for a similar process, which can be adapted for the synthesis of this compound.[3]

Reaction: Gas-phase fluorine-chlorine exchange reaction.

Starting Material: 2,3-dichloro-1,1,1,2,3,4,4,4-octafluorobutane

Reagent: Anhydrous Hydrogen Fluoride (HF)

Catalyst: A mixed metal oxide catalyst, typically comprising chromium, with a cocatalyst such as zinc, manganese, or copper on a support like activated carbon or aluminum oxide.[3]

Apparatus:

-

High-temperature tube reactor (e.g., made of Monel or other corrosion-resistant alloy)

-

Temperature and pressure controllers

-

Gas flow meters

-

Scrubber system for unreacted HF and HCl

-

Cold trap for product collection

Procedure:

-

The catalyst is packed into the tube reactor and activated by heating under a flow of nitrogen, followed by a flow of anhydrous HF to fluorinate the catalyst surface.

-

The reactor is heated to the reaction temperature, typically in the range of 200-400 °C.

-

A gaseous mixture of the chlorinated precursor and anhydrous HF is fed into the reactor. The molar ratio of HF to the organic substrate is typically in excess to favor the chlorine-fluorine exchange.

-

The gaseous effluent from the reactor, containing the desired this compound, unreacted starting materials, HCl, and excess HF, is passed through a scrubber (e.g., aqueous KOH or NaOH) to remove acidic gases.

-

The product stream is then passed through a cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen) to condense the organic components.

-

The collected crude product can be purified by fractional distillation to isolate this compound.

Characterization: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the fluorine environments in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the C=C and C-F bonds.

Logical Relationship of Synthesis

Caption: Generalized workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to 1,1,2,3,3,4,4,4-octafluorobut-1-ene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,2,3,3,4,4,4-octafluorobut-1-ene, a perfluorinated alkene of significant interest in synthetic chemistry. This document details its chemical identifiers, physical properties, and key reactive characteristics, with a focus on its potential applications in research and development, including the pharmaceutical industry.

Core Identifiers and Properties

1,1,2,3,3,4,4,4-octafluorobut-1-ene is a fluorinated hydrocarbon with the chemical formula C4F8. A summary of its key identifiers and physical properties is provided below for easy reference.

| Identifier Type | Value |

| CAS Number | 357-26-6[1] |

| IUPAC Name | 1,1,2,3,3,4,4,4-octafluorobut-1-ene[1] |

| Molecular Formula | C4F8[1] |

| Molecular Weight | 200.03 g/mol [1] |

| InChI | InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12[1] |

| InChIKey | ZVJOQYFQSQJDDX-UHFFFAOYSA-N[1] |

| Canonical SMILES | C(=C(F)F)(C(C(F)(F)F)(F)F)F[1] |

Physical Properties

| Property | Value |

| Appearance | Gas |

| Boiling Point | 4.85 °C[2] |

| Melting Point | -132.5 °C (estimated)[2] |

| Density | 1.5231 g/cm³ (rough estimate)[2] |

Synthesis of 1,1,2,3,3,4,4,4-octafluorobut-1-ene

A logical precursor for the synthesis of 1,1,2,3,3,4,4,4-octafluorobut-1-ene would be a hydrofluorocarbon containing a leaving group, such as iodine or bromine, on one of the central carbon atoms and a hydrogen atom on an adjacent carbon. The treatment of this precursor with a strong base would then induce elimination to form the double bond.

References

chemical reactivity and stability of Perfluoro-1-butene

An In-depth Technical Guide to the Chemical Reactivity and Stability of Perfluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PFB), also known as octafluoro-1-butene, is a fluorinated alkene with the chemical formula C₄F₈. As a member of the per- and polyfluoroalkyl substances (PFAS) family, it is characterized by its high thermal stability and unique reactivity, which is dominated by the electron-withdrawing nature of the fluorine atoms. This technical guide provides a comprehensive overview of the current scientific understanding of the . It is intended for researchers, scientists, and drug development professionals who may encounter or utilize this compound in their work. This document summarizes key physicochemical properties, explores its thermal decomposition, details its reactivity with nucleophiles, and discusses its role as a monomer in polymerization. Detailed experimental protocols for the analysis of its stability and reactivity are also provided, along with graphical representations of key chemical pathways and experimental workflows.

Physicochemical and Safety Data

This compound is a colorless, odorless gas under standard conditions. Its high fluorine content imparts significant chemical inertness and thermal stability. The following tables summarize its key physicochemical properties and hazard information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,1,2,3,3,4,4,4-octafluorobut-1-ene | [1][2] |

| CAS Number | 357-26-6 | [2][3] |

| Molecular Formula | C₄F₈ | [1][2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| Boiling Point | Not readily available | |

| Density | 1.5231 g/cm³ (estimate) | [4] |

| Refractive Index | 1.2492 (estimate) | [4] |

Table 2: Hazard Information for this compound

| Hazard Statement | Description |

| H280 | Contains gas under pressure; may explode if heated. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| H336 | May cause drowsiness or dizziness. |

Source: GHS information provided by ECHA C&L Inventory.[2]

Chemical Stability and Thermal Decomposition

The decomposition of this compound is expected to proceed via a free-radical mechanism, leading to the formation of shorter-chain perfluorinated compounds and, in the presence of oxygen, carbon oxides and hydrogen fluoride.

Caption: Thermal decomposition pathways of this compound.

Chemical Reactivity

The reactivity of this compound is largely dictated by the strong electron-withdrawing effect of the fluorine atoms, which polarizes the carbon-carbon double bond, making it susceptible to nucleophilic attack.

Reactivity with Nucleophiles

Unlike non-fluorinated alkenes which typically undergo electrophilic addition, the electron-deficient double bond of this compound is electrophilic and reacts with nucleophiles. The general mechanism involves the addition of the nucleophile to the double bond, followed by the elimination of a fluoride ion.

While specific kinetic data for the reaction of this compound with nucleophiles is not widely published, the reactivity is expected to follow the general principles of nucleophilic substitution on vinylic carbons. The rate of reaction will be influenced by the strength of the nucleophile and the reaction conditions (solvent, temperature).[5][6]

Caption: General mechanism of nucleophilic attack on this compound.

Polymerization

This compound serves as a monomer for the synthesis of fluoropolymers.[1] These polymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. The polymerization can be initiated by free radicals. A related compound, perfluoro(4-vinyloxy-1-butene), undergoes radical cyclopolymerization to produce the amorphous fluoropolymer CYTOP®, which has high optical transparency.[7] This suggests that this compound can also undergo radical polymerization to yield a perfluorinated polymer. The properties of the resulting polymer, such as molecular weight and polydispersity, would be dependent on the specific polymerization conditions, including the initiator used, temperature, pressure, and the presence of chain transfer agents.

Experimental Protocols

The following sections provide generalized experimental protocols for the investigation of the thermal stability and reactivity of this compound. These are based on established methods for studying similar fluorinated compounds and may require optimization for this specific molecule.

Protocol for Thermal Stability Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol outlines a method for determining the thermal decomposition products of this compound.

-

Sample Preparation: A known concentration of this compound gas is prepared in an inert gas matrix (e.g., nitrogen or argon) in a gas-tight syringe or a sample bag.

-

Pyrolysis Setup: A pyrolysis unit is coupled to a gas chromatograph-mass spectrometer (GC-MS). The pyrolysis chamber is purged with an inert gas to remove any residual air.

-

Pyrolysis: A precise volume of the this compound gas mixture is injected into the pyrolysis chamber, which is pre-heated to a set temperature (e.g., in the range of 500-800°C). The residence time in the pyrolysis chamber is controlled by the flow rate of the carrier gas.

-

GC-MS Analysis: The pyrolysis products are swept from the pyrolysis chamber into the GC column by the carrier gas. The products are separated based on their boiling points and affinities for the column's stationary phase. The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Data Analysis: The identities of the decomposition products are determined by comparing their mass spectra to a library of known compounds. The relative abundance of each product can be quantified from the peak areas in the chromatogram.

Caption: Workflow for analyzing thermal decomposition of this compound.

Protocol for Kinetic Analysis of Nucleophilic Substitution

This protocol describes a general method for studying the kinetics of the reaction of this compound with a nucleophile, for example, an amine, in a solvent.

-

Reactant Preparation: A solution of the nucleophile (e.g., a primary or secondary amine) of known concentration is prepared in a suitable aprotic solvent (e.g., acetonitrile or THF).

-

Reaction Setup: The nucleophile solution is placed in a thermostatted reaction vessel equipped with a magnetic stirrer and a gas inlet. The vessel is purged with an inert gas.

-

Reaction Initiation: A known amount of this compound gas is bubbled through the stirred solution at a constant temperature. The reaction is initiated upon the introduction of the this compound.

-

Reaction Monitoring: At specific time intervals, aliquots of the reaction mixture are withdrawn. The reaction is quenched immediately, for example, by adding a dilute acid solution.

-

Analysis: The concentration of the reactant (nucleophile) and the product(s) in the quenched aliquots is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the products are volatile.

-

Kinetic Analysis: The rate of the reaction is determined by plotting the concentration of the reactant or product as a function of time. The rate constant can be calculated by fitting the data to the appropriate rate law.

Conclusion

This compound is a thermally stable fluorinated alkene whose reactivity is characterized by its susceptibility to nucleophilic attack at the carbon-carbon double bond. It is also a valuable monomer for the production of highly stable fluoropolymers. While there is a lack of specific quantitative data in the public domain regarding its reaction kinetics and decomposition energetics, its chemical behavior can be largely inferred from the well-established principles of organofluorine chemistry and the study of analogous compounds. The experimental protocols provided in this guide offer a framework for researchers to further investigate the chemical properties of this important fluorinated building block. Further research to quantify the reaction rates and decomposition pathways of this compound would be highly valuable to the scientific community.

References

- 1. This compound | 357-26-6 | Benchchem [benchchem.com]

- 2. 1,1,2,3,3,4,4,4-Octafluorobut-1-ene | C4F8 | CID 67745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Butene, 1,1,2,3,3,4,4,4-octafluoro- [webbook.nist.gov]

- 4. Octafluoro-1-butene CAS#: 357-26-6 [m.chemicalbook.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Health and Safety Considerations for Perfluoro-1-butene Gas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for Perfluoro-1-butene (PFB) gas. PFB, an organofluorine compound, belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are noted for their chemical stability and persistence. This document summarizes available toxicological data, outlines experimental protocols for safety assessment, and visualizes potential biological pathways and experimental workflows.

Physicochemical and Hazard Identification

This compound is a colorless gas with a boiling point of approximately 4.85°C. Due to its chemical structure, it is relatively inert. However, it is classified as a hazardous substance with specific handling and storage requirements.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | 1,1,2,3,3,4,4,4-Octafluoro-1-butene |

| Synonyms | Octafluoro-1-butene, PFB |

| CAS Number | 357-26-6 |

| Molecular Formula | C4F8 |

| Molecular Weight | 200.03 g/mol |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

| Hazard Class | Hazard Statement |

| Gases under pressure | H280: Contains gas under pressure; may explode if heated |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity – Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Specific target organ toxicity – Single exposure (Narcotic effects) | H336: May cause drowsiness or dizziness |

Toxicological Data

General health effects associated with perfluorinated compounds (PFCs) include potential impacts on the nervous, endocrine, and immune systems.[2][3]

Experimental Protocols for Inhalation Toxicity Assessment

The assessment of acute inhalation toxicity for gaseous substances like this compound is typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The OECD Guideline 403 for Acute Inhalation Toxicity is a key protocol for such evaluations.[2][3][4][5][6]

OECD 403: Acute Inhalation Toxicity - Experimental Protocol

This protocol is designed to determine the median lethal concentration (LC50) of a substance when administered by inhalation for a short period.

Objective: To assess the acute toxic effects of a substance following a single, short-term inhalation exposure.

Test Animals: Typically, young adult rats of a standard laboratory strain are used. Both males and females are included in the study.

Methodology:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days prior to the study.

-

Exposure Apparatus: A whole-body or nose-only inhalation exposure chamber is used. The chamber is designed to maintain a stable and uniform concentration of the test gas.

-

Gas Generation and Monitoring: this compound gas is metered into the exposure chamber at a controlled rate to achieve the target concentrations. The concentration of the gas in the chamber is monitored continuously or at frequent intervals.

-

Exposure Conditions: Animals are exposed to the test gas for a standard duration, typically 4 hours. At least three exposure concentrations and a control group (exposed to air only) are used.

-

Observations:

-

During Exposure: Clinical signs of toxicity are observed and recorded.

-

Post-Exposure: Animals are observed for at least 14 days for any signs of toxicity, morbidity, or mortality. Body weights are recorded periodically.

-

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LC50 value is calculated using appropriate statistical methods.

Visualizations

Experimental Workflow for Acute Inhalation Toxicity Study (OECD 403)

Caption: Workflow for an acute inhalation toxicity study following OECD Guideline 403.

Inferred Signaling Pathway Potentially Affected by Inhaled Perfluorinated Compounds

While specific data on the signaling pathways affected by this compound is lacking, studies on other inhaled perfluorinated compounds, such as PFOS, have shown impacts on cellular signaling. One such pathway is the Ras/Rap signaling cascade, which is involved in cell proliferation, differentiation, and survival. The following diagram illustrates a simplified, inferred pathway that could be a target for toxicological investigation.

Caption: Inferred Ras/MAPK signaling pathway potentially affected by inhaled perfluorinated compounds.

Health and Safety Recommendations

Given the identified hazards of this compound, the following safety precautions are recommended for its handling and use in a research setting:

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a certified fume hood or with a gas containment system.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and a lab coat.

-

Respiratory Protection: For situations where engineering controls may not be sufficient, a self-contained breathing apparatus (SCBA) or an airline respirator should be used.

-

-

Handling:

-

Cylinders of this compound should be secured in an upright position.

-

Use appropriate pressure-reducing regulators and check for leaks before use.

-

Avoid contact with skin and eyes.

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound gas presents several health and safety concerns, primarily related to its properties as a compressed gas and its potential for irritation and narcotic effects. While specific quantitative toxicological data are limited, the established protocols for inhalation toxicity testing provide a clear framework for its safety assessment. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing robust engineering controls and personal protective equipment. Further research is needed to fully elucidate the toxicological profile of this compound and its potential mechanisms of action.

References

Unraveling the Environmental Journey of Perfluorinated Butenes: A Technical Deep Dive

For Immediate Release

[City, State] – October 31, 2025 – As the scientific community intensifies its scrutiny of per- and polyfluoroalkyl substances (PFAS), a comprehensive understanding of the environmental fate of specific compound classes is paramount. This technical guide provides an in-depth analysis of the potential environmental pathways of perfluorinated butenes, a subgroup of short-chain PFAS. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on their properties, persistence, and transformation, offering a critical resource for environmental risk assessment and management.

Perfluorinated butenes, characterized by a four-carbon chain with a double bond where all hydrogen atoms are replaced by fluorine, exhibit unique environmental behaviors due to their chemical structure. Their fate in the environment is governed by a complex interplay of physical and chemical properties, transport mechanisms, and degradation pathways.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution of perfluorinated butenes is fundamentally influenced by their physicochemical properties. While comprehensive experimental data for all isomers remains limited, available information for key compounds provides crucial insights into their likely behavior. Perfluoro-1-butene and perfluoro-2-butene are colorless, nonflammable gases under standard conditions.[1] This gaseous nature suggests a potential for atmospheric transport.

| Property | This compound | Perfluoro-2-butene (Z-isomer) | Reference |

| Molecular Formula | C4F8 | C4F8 | [2][3] |

| Molecular Weight | 200.03 g/mol | 200.03 g/mol | [2][3] |

| Boiling Point | 4.85°C | Not available | [4] |

| Melting Point | -132.5°C (estimate) | Not available | [4] |

| Calculated LogP | 2.6 | 2.5 | [2][3] |

Table 1: Physicochemical Properties of Perfluorinated Butene Isomers. The data indicates their volatility and potential for partitioning into less polar environments.

Environmental Transport: A Journey Through Air, Water, and Soil

The high volatility of perfluorinated butenes suggests that the atmosphere is a primary medium for their long-range transport. Once released, these compounds can be distributed globally. The atmospheric lifetime of related perfluorinated compounds can be exceedingly long; for instance, perfluorocyclobutane (c-C4F8) has an estimated atmospheric lifetime of 3200 years.[5][6] While the specific atmospheric lifetime of perfluorinated butenes is not well-documented, their chemical stability suggests they are likely to persist in the atmosphere for extended periods.

In aquatic and terrestrial systems, the behavior of perfluorinated butenes and their potential degradation products, such as perfluorobutanoic acid (PFBA), is governed by their moderate water solubility and tendency to sorb to organic matter. The sorption of short-chain PFAS like PFBA to soil and sediment is influenced by the organic carbon content and pH of the matrix.[7][8]

Degradation Pathways: A Resistant "Forever Chemical"

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, rendering perfluorinated compounds highly resistant to degradation.[9] This inherent stability is the primary reason for their persistence in the environment.

Abiotic Degradation:

-

Photolysis: Direct photolysis is a potential degradation pathway for some PFAS. Studies have shown that short-wavelength UV irradiation (e.g., 222 nm) can enhance the photolysis of perfluorocarboxylic acids (PFCAs), leading to the formation of shorter-chain PFCAs and fluoride ions.[10] While specific data for perfluorinated butenes is scarce, their unsaturated nature may make them more susceptible to photochemical reactions compared to their saturated counterparts. The presence of a double bond could be a site for oxidative attack by hydroxyl radicals in the atmosphere.

-

Hydrolysis and Ozonolysis: Information on the hydrolysis and ozonolysis of perfluorinated butenes is limited. However, the strength of the C-F bond suggests that hydrolysis under typical environmental conditions is likely to be a very slow process.

-

Thermal Degradation: High-temperature incineration is a potential method for the destruction of PFAS. Thermal decomposition of perfluoro-1-heptene has been observed to begin at temperatures as low as 200°C, with near-complete degradation at 890°C.[11][12] Studies on the thermal decomposition of other PFAS have identified perfluoroalkenes, including this compound, as potential products of incomplete destruction.[13] This indicates that while high temperatures can break down these compounds, the formation of other persistent fluorinated compounds is a possibility that requires careful management.

Biotic Degradation:

Microbial degradation of perfluorinated compounds is generally considered to be a very slow process, if it occurs at all.[14][15][16][17][18] The high stability of the C-F bond presents a significant barrier to microbial enzymatic attack. While some studies have reported the biodegradation of certain polyfluorinated substances (which contain C-H bonds), the complete mineralization of perfluorinated compounds like perfluorinated butenes by microorganisms under environmental conditions has not been well-documented. Research into the microbial degradation of unsaturated perfluorinated compounds is an area of ongoing investigation.[14]

Bioaccumulation Potential: A Focus on Shorter Chains

Compared to their long-chain counterparts like PFOS and PFOA, short-chain PFAS, including potential degradation products of perfluorinated butenes like PFBA, generally exhibit lower bioaccumulation potential in aquatic organisms.[19][20] However, they are still taken up by biota. Field-measured bioaccumulation factors (BAFs) for PFBA in fish are lower than those for longer-chain PFCAs.[21] Despite lower bioaccumulation, their high mobility and persistence can lead to widespread contamination of aquatic food webs.

Experimental Methodologies and Future Research Directions

A significant challenge in assessing the environmental fate of perfluorinated butenes is the lack of standardized experimental protocols and quantitative data. The following diagrams illustrate generalized workflows for key experimental investigations.

Future research should prioritize the development of standardized analytical methods for detecting and quantifying perfluorinated butenes in various environmental matrices. Furthermore, detailed experimental studies are needed to determine their degradation rates and pathways under different environmental conditions. Isomer-specific studies are also crucial, as different isomers may exhibit distinct environmental behaviors and toxicities.

Conclusion

Perfluorinated butenes represent a class of persistent and mobile short-chain PFAS. Their high volatility suggests a significant potential for atmospheric transport, while their resistance to degradation indicates they are likely to persist in the environment for long periods. Although their bioaccumulation potential is lower than that of long-chain PFAS, their widespread distribution is a cause for concern. Significant data gaps remain regarding their environmental concentrations, specific degradation pathways, and transformation products. Addressing these knowledge gaps through targeted research is essential for developing effective risk assessment strategies and environmental regulations for this emerging class of contaminants.

References

- 1. Perfluoro-2-butene | C4F8 | CID 2775851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,2,3,3,4,4,4-Octafluorobut-1-ene | C4F8 | CID 67745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfluoro-2-butene, (Z)- | C4F8 | CID 3034116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octafluoro-1-butene CAS#: 357-26-6 [m.chemicalbook.com]

- 5. ACP - Perfluorocyclobutane (PFC-318, c-C4F8) in the global atmosphere [acp.copernicus.org]

- 6. Atmospheric lifetimes of long-lived halogenated species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sorption of perfluoroalkyl substances (PFASs) to an organic soil horizon - Effect of cation composition and pH | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. A critical analysis of published data to discern the role of soil and sediment properties in determining sorption of per and polyfluoroalkyl substances (PFASs) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. PFAS - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A review of microbial degradation of perfluorinated and polyfluoroalkyl substances (PFAS) during waste biotransformation processes: influencing factors and alleviation measures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bacterial degradation of perfluoroalkyl acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Polymerization of Perfluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-1-butene (PFB), also known as octafluoro-1-butene, is a perfluorinated olefin with the chemical structure CF₃CF₂CF=CF₂. Its polymerization would theoretically yield poly(this compound), a saturated fluoropolymer. Fluoropolymers are a class of materials known for their exceptional chemical inertness, thermal stability, low coefficient of friction, and low refractive index. These properties make them valuable in a wide range of applications, including advanced coatings, specialty seals, and optical materials.

General Polymerization Workflow

The following diagram illustrates a general workflow for the laboratory-scale polymerization of a fluorinated monomer like this compound.

Caption: General experimental workflow for the polymerization of this compound.

Experimental Protocols

Two common methods for the polymerization of fluoroalkenes are free-radical polymerization and emulsion polymerization. The following are hypothetical protocols for the application of these techniques to this compound.

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol describes a solution polymerization method using a free-radical initiator. The choice of solvent is critical, as it must be inert to the reaction conditions and capable of dissolving the monomer. Perfluorinated or highly fluorinated solvents are often used to prevent chain transfer reactions.

Materials:

-

This compound (PFB) monomer

-

Perfluorinated solvent (e.g., perfluorohexane, perfluorodecalin)

-

Free-radical initiator (e.g., bis(perfluorobutyryl) peroxide, Azobisisobutyronitrile - AIBN)[1]

-

Nitrogen or Argon gas (high purity)

-

Methanol (for precipitation)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Pressure-rated reaction vessel

Procedure:

-

Monomer and Solvent Preparation: The this compound monomer should be purified to remove any inhibitors or impurities. This can be achieved by passing the gas through a column of activated alumina. The perfluorinated solvent should be thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes.

-

Reactor Setup: A pressure-rated glass reactor or a stainless-steel autoclave is assembled and dried under vacuum. The reactor is then filled with an inert atmosphere.

-

Reaction Mixture: The degassed perfluorinated solvent is transferred to the reactor. The desired amount of free-radical initiator is then added.

-

Monomer Addition: The reactor is cooled to a low temperature (e.g., -78 °C) and the this compound monomer is condensed into the reactor. The amount of monomer can be determined by weight difference.

-

Polymerization: The reactor is sealed and heated to the desired reaction temperature (typically between 50-80 °C, depending on the initiator's half-life) with vigorous stirring. The reaction is allowed to proceed for a set period (e.g., 12-24 hours). The pressure inside the reactor should be monitored.

-

Work-up: After the reaction period, the reactor is cooled to room temperature, and any unreacted monomer is carefully vented. The polymer solution is then slowly added to a stirred excess of methanol to precipitate the poly(this compound).

-

Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Emulsion Polymerization of this compound

Emulsion polymerization is a common industrial method for producing fluoropolymers.[2] This technique is carried out in an aqueous medium with the aid of a surfactant.

Materials:

-

This compound (PFB) monomer

-

Deionized water

-

Perfluorinated surfactant (e.g., ammonium perfluorooctanoate - APFO, or a more modern alternative)

-

Water-soluble initiator (e.g., ammonium persulfate - APS, potassium persulfate - KPS)[3]

-

Buffer solution (e.g., phosphate or borate buffer)

-

Nitrogen or Argon gas (high purity)

-

Coagulating agent (e.g., magnesium sulfate solution)

-

High-pressure polymerization reactor

Procedure:

-

Aqueous Phase Preparation: The high-pressure reactor is charged with deionized water, the perfluorinated surfactant, and a buffer to maintain a stable pH. The solution is purged with an inert gas to remove oxygen.

-

Initiator Addition: The water-soluble initiator is dissolved in a small amount of deoxygenated deionized water and is ready for addition.

-

Monomer Charging: The reactor is sealed and pressurized with this compound monomer to the desired pressure.

-

Polymerization: The reactor is heated to the reaction temperature (typically 60-90 °C) with constant stirring to create an emulsion. The initiator solution is then pumped into the reactor to start the polymerization. The reaction is continued for several hours, with the pressure being maintained by feeding additional monomer as it is consumed.

-

Work-up: After the polymerization is complete, the reactor is cooled and vented. The resulting polymer latex is then coagulated by adding a salt solution (e.g., MgSO₄).

-

Purification: The coagulated polymer is filtered, washed thoroughly with deionized water to remove any remaining surfactant and salts, and then dried in a vacuum oven.

Data Presentation

Due to the lack of specific experimental data for the homopolymerization of this compound in the reviewed literature, this section presents data for a structurally related and commercially significant amorphous fluoropolymer, poly[perfluoro(4-vinyloxy-1-butene)] , which is known commercially as CYTOP®. This data is provided for comparative purposes to give researchers an indication of the properties that might be expected from an amorphous perfluoropolymer.

Table 1: Properties of Poly[perfluoro(4-vinyloxy-1-butene)] (CYTOP®)

| Property | Value | Reference |

| Glass Transition Temp. (Tg) | 108 °C | [4] |

| Refractive Index | ~1.34 | [4] |

| Dielectric Constant | 2.1 | [4] |

| Optical Transparency | >95% in the visible spectrum | [4] |

| Solubility | Soluble in select perfluorinated solvents | [4] |

Logical Relationships in Polymerization Technique Selection

The choice between different polymerization techniques depends on several factors, including the desired polymer properties, scale of the reaction, and safety considerations. The following diagram illustrates some of these relationships.

Caption: Factors influencing the selection of a polymerization technique.

Conclusion

The polymerization of this compound presents an interesting area for research in fluoropolymer chemistry. The protocols provided herein offer a foundation for initiating such investigations. Researchers should be aware that the polymerization of fluorinated olefins can be challenging due to the electron-withdrawing nature of fluorine atoms, which affects the reactivity of the double bond. Additionally, the handling of gaseous monomers requires appropriate safety precautions and specialized equipment. The successful synthesis and characterization of poly(this compound) would contribute valuable knowledge to the field of materials science.

References

Application Notes and Protocols for the Synthesis of Perfluorinated Polymers from Perfluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of perfluorinated polymers derived from perfluoro-1-butene. Due to the limited availability of direct experimental procedures for the homopolymerization of this compound in publicly accessible literature, the following protocols are constructed based on established methods for the polymerization of other perfluorinated alkenes and related monomers. These notes are intended to serve as a foundational guide for researchers to develop specific synthetic strategies.

Introduction

This compound (PFB), a perfluorinated olefin, is a potential monomer for the synthesis of novel fluoropolymers. These polymers are anticipated to exhibit exceptional properties characteristic of perfluorinated materials, including high thermal stability, chemical inertness, low surface energy, and unique dielectric properties. Such characteristics make them attractive for a range of applications, including advanced coatings, specialty membranes, and materials for biomedical devices. This document outlines potential synthetic routes for the polymerization of PFB, including free-radical, emulsion, and anionic polymerization techniques.

Data Presentation: Comparison of Potential Polymerization Methods

The following table summarizes hypothetical reaction conditions and expected outcomes for different polymerization methods of this compound, based on analogous polymerizations of other fluoroolefins.

| Parameter | Free-Radical Polymerization | Emulsion Polymerization | Anionic Polymerization |

| Initiator/Catalyst | Perfluorinated or non-fluorinated peroxides (e.g., bis(perfluoro-2-propoxypropionyl) peroxide), Azo compounds (e.g., AIBN) | Water-soluble initiators (e.g., Ammonium persulfate), Redox initiators | Organolithium compounds (e.g., n-BuLi, sec-BuLi), Fluoride salts (e.g., CsF, KF) |

| Solvent/Medium | Perfluorinated solvents (e.g., perfluorohexane, perfluorodecalin), or bulk polymerization | Deionized water | Aprotic polar solvents (e.g., THF, DMF) or nonpolar hydrocarbon solvents |

| Temperature | 40 - 100 °C | 50 - 80 °C | -78 to 25 °C |

| Pressure | Typically elevated to maintain monomer in liquid phase | Autogenous pressure of the monomer | Atmospheric or slightly elevated pressure |

| Expected Molecular Weight | Moderate to high | High | Controlled, narrow polydispersity |

| Polymer Properties | Amorphous or semi-crystalline thermoplastic | High molecular weight latex, can be processed into films | Well-defined architecture, potential for block copolymers |

| Advantages | Versatile, can be used with a variety of initiators | High molecular weight, good heat transfer, environmentally friendly solvent (water) | Precise control over molecular weight and architecture |

| Challenges | Potential for chain transfer reactions, broad molecular weight distribution | Surfactant removal from the final polymer | High purity of reagents and inert atmosphere required, monomer must be susceptible to nucleophilic attack |

Experimental Protocols

Important Safety Note: this compound is a volatile and potentially hazardous chemical. All manipulations should be performed in a well-ventilated fume hood by personnel trained in handling fluorinated compounds. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions under pressure should be conducted behind a blast shield.

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol is adapted from general procedures for the free-radical polymerization of perfluoroolefins.

Materials:

-

This compound (PFB) monomer

-

Bis(perfluoro-2-propoxypropionyl) peroxide or other suitable perfluorinated initiator

-

Perfluorohexane or other suitable perfluorinated solvent

-

High-pressure reactor equipped with a magnetic stir bar, pressure gauge, and thermocouple

-

Schlenk line and vacuum pump

-

Methanol (for precipitation)

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Assemble the reactor and perform a leak test.

-

Degassing: Evacuate the reactor under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Charging the Reactor:

-

Under a positive pressure of inert gas, introduce the desired amount of perfluorinated solvent into the reactor via cannula transfer.

-

Cool the reactor to a low temperature (e.g., -20 °C) to facilitate the condensation of the monomer.

-

Carefully condense a known amount of this compound monomer into the reactor.

-

The initiator, dissolved in a small amount of perfluorinated solvent, is then added to the reactor. The amount of initiator will typically be 0.1-1 mol% relative to the monomer.

-

-

Polymerization:

-

Seal the reactor and place it in a heating mantle on a magnetic stir plate.

-

Slowly raise the temperature to the desired reaction temperature (e.g., 60 °C).

-

Monitor the pressure inside the reactor. A drop in pressure may indicate monomer consumption.

-

Allow the reaction to proceed for a predetermined time (e.g., 12-24 hours), with continuous stirring.

-

-

Termination and Isolation:

-

Cool the reactor to room temperature.

-

Carefully vent any unreacted monomer into a cold trap or suitable scrubbing solution.

-

Open the reactor and pour the polymer solution into a beaker containing a large excess of methanol to precipitate the polymer.

-

Stir the mixture to ensure complete precipitation.

-

-

Purification and Drying:

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any residual solvent and unreacted monomer.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

-

Protocol 2: Emulsion Polymerization of this compound

This protocol is a generalized procedure based on the emulsion polymerization of other fluorinated monomers.

Materials:

-

This compound (PFB) monomer

-

Ammonium persulfate (APS) or other suitable water-soluble initiator

-

Perfluorooctanoate (PFOA) or a suitable alternative fluorinated surfactant

-

Sodium bicarbonate (buffer)

-

Deionized water

-

High-pressure reactor with mechanical stirring, pressure gauge, and thermocouple

-

Coagulating agent (e.g., magnesium sulfate solution)

-

Filtration apparatus

-

Washing solution (e.g., deionized water, methanol)

-

Drying oven

Procedure:

-

Reactor Preparation: Clean, dry, and assemble the high-pressure reactor.

-

Preparation of Aqueous Phase:

-

In a separate vessel, prepare an aqueous solution containing deionized water, the fluorinated surfactant (e.g., PFOA), and a buffer (e.g., sodium bicarbonate).

-

Degas the aqueous solution by bubbling with an inert gas for at least 30 minutes.

-

-

Charging the Reactor:

-

Transfer the degassed aqueous solution to the reactor.

-

Seal the reactor and purge with an inert gas.

-

Pressurize the reactor with this compound monomer to the desired pressure.

-

-

Initiation and Polymerization:

-

Heat the reactor to the desired temperature (e.g., 70 °C) with vigorous stirring to form an emulsion.

-

Prepare a solution of the water-soluble initiator (e.g., APS) in deionized water and inject it into the reactor to initiate polymerization.

-

Maintain the reaction at a constant temperature and pressure. Monomer can be fed continuously to maintain the pressure.

-

Monitor the reaction progress by observing the pressure drop or by taking samples (if the reactor is so equipped).

-

-

Termination and Coagulation:

-

After the desired reaction time, cool the reactor and vent any unreacted monomer.

-

Transfer the resulting polymer latex to a separate vessel.

-

Add a coagulating agent (e.g., magnesium sulfate solution) to break the emulsion and precipitate the polymer particles.

-

-

Purification and Drying:

-

Collect the coagulated polymer by filtration.

-

Wash the polymer thoroughly with deionized water and then with methanol to remove the surfactant and other impurities.

-

Dry the polymer in an oven at a suitable temperature (e.g., 80-100 °C).

-

Visualizations

Experimental Workflow for Free-Radical Solution Polymerization

Caption: Workflow for free-radical solution polymerization of this compound.

Logical Relationship of Emulsion Polymerization Steps

Caption: Sequential steps in the emulsion polymerization of this compound.

Applications of Poly(perfluoro-butenylvinylether) in Optical Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of poly(perfluoro-butenylvinylether), commercially known as CYTOP®, in the field of optical materials. This amorphous fluoropolymer offers a unique combination of optical, physical, and chemical properties, making it a highly valuable material for a range of advanced applications.

Introduction to Poly(perfluoro-butenylvinylether)

Poly(perfluoro-butenylvinylether) is a soluble, amorphous fluoropolymer with exceptional optical clarity over a wide wavelength range, from the deep ultraviolet (UV) to the near-infrared (NIR). Its primary attributes for optical applications include a very low refractive index, low chromatic dispersion, high light transmittance, and excellent environmental stability. These properties make it an attractive alternative to traditional optical materials like glass and other polymers in various applications.

Key Optical and Physical Properties

A summary of the key optical and physical properties of poly(perfluoro-butenylvinylether) (CYTOP®) is presented in Table 1. This data has been compiled from various sources to provide a comprehensive overview for researchers.

| Property | Value | Units |

| Refractive Index (nD) | ~1.34 | - |

| Abbe Number | ~90 | - |

| Light Transmittance (200 nm - 2 µm) | > 95 | % |

| Birefringence | Very Low | - |

| Glass Transition Temperature (Tg) | 108 | °C |

| Water Absorption | < 0.01 | % |

| Chemical Resistance | Excellent | - |

Table 1: Optical and Physical Properties of Poly(perfluoro-butenylvinylether) (CYTOP®)

Applications in Optical Materials

The unique properties of poly(perfluoro-butenylvinylether) have led to its use in several cutting-edge optical applications.

Graded-Index Polymer Optical Fibers (GI-POFs)

Poly(perfluoro-butenylvinylether) is a key material in the fabrication of high-performance GI-POFs.[1] These fibers offer high bandwidth and low attenuation, making them suitable for high-speed data communication over short distances.[1] The graded refractive index profile, achieved by doping the CYTOP® core, allows for low modal dispersion.

Anti-Reflection (AR) Coatings

The low refractive index of CYTOP® makes it an excellent candidate for single-layer and multilayer anti-reflection coatings. By applying a thin film of this polymer to an optical surface, reflections can be significantly reduced, enhancing light transmission.

Optical Waveguides and Devices

CYTOP® is used to fabricate various planar and channel waveguides for integrated optics. Its processability allows for the creation of complex optical circuits, including interferometers and biosensors.[1][2]

Encapsulation of Optoelectronic Devices

Due to its high transparency, low moisture absorption, and thermal stability, poly(perfluoro-butenylvinylether) is used as an encapsulant for sensitive optoelectronic components such as LEDs and organic light-emitting diodes (OLEDs).

Experimental Protocols

Protocol for Fabricating a Single-Layer Anti-Reflection Coating via Spin-Coating

This protocol describes the fabrication of a single-layer anti-reflection coating on a glass substrate using a commercially available CYTOP® solution.

Materials:

-

CYTOP® solution (e.g., CTL-809M)

-

Perfluorinated solvent (e.g., CT-Solv.180)

-

Glass substrates (e.g., microscope slides)

-

Acetone

-

Isopropanol

-

Nitrogen gas source

-

Spin-coater

-

Hot plate

Procedure:

-

Substrate Cleaning:

-

Ultrasonically clean the glass substrates in acetone for 15 minutes.

-

Rinse the substrates with isopropanol.

-

Dry the substrates with a stream of nitrogen gas.

-

Dehydrate the substrates on a hot plate at 120°C for 10 minutes.

-

-

Solution Preparation:

-

Dilute the CYTOP® solution with the perfluorinated solvent to achieve the desired concentration for the target film thickness. A typical starting concentration is 2-5% (w/w).

-

-

Spin-Coating:

-

Place a cleaned substrate on the spin-coater chuck.

-

Dispense a small amount of the CYTOP® solution onto the center of the substrate.

-

Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds. The spin speed will determine the final film thickness.

-

-

Baking:

-

Carefully transfer the coated substrate to a hot plate.

-

Bake the substrate at 100-120°C for 30-60 minutes to evaporate the solvent and cure the film.

-

Expected Results:

A uniform, transparent thin film of CYTOP® on the glass substrate. The thickness of the film can be measured using ellipsometry. For a single-layer AR coating on glass (n ≈ 1.52), the optimal refractive index is √(1.52) ≈ 1.23. While CYTOP's refractive index of ~1.34 is not perfect, it will still provide a significant reduction in reflection. The ideal thickness for the AR coating is λ/(4n), where λ is the target wavelength and n is the refractive index of the coating.

Caption: Experimental workflow for fabricating a CYTOP® anti-reflection coating.

Protocol for the Fabrication of a Planar Optical Waveguide

This protocol outlines the steps to create a simple planar waveguide structure using CYTOP® as both the cladding and core material, with the core having a slightly higher refractive index.

Materials:

-

Two grades of CYTOP® with slightly different refractive indices (achieved through different molecular weights or additives, if available from the supplier). Let's denote them as CYTOP-Clad (lower n) and CYTOP-Core (higher n).

-

Silicon wafer with a thermally grown SiO2 layer (to act as a substrate and lower cladding).

-

Perfluorinated solvent.

-

Standard photolithography equipment and materials (photoresist, developer, mask).

-

Reactive Ion Etching (RIE) system with O2 and CHF3 or similar fluorine-based plasma chemistry.

Procedure:

-

Substrate Preparation:

-

Clean the silicon wafer with the SiO2 layer using a standard RCA cleaning procedure or a piranha etch followed by a deionized water rinse.

-

-

Lower Cladding Deposition:

-

Spin-coat a layer of CYTOP-Clad onto the prepared wafer to a thickness of several micrometers.

-

Bake the wafer to cure the CYTOP-Clad layer.

-

-

Core Layer Deposition:

-

Spin-coat a thinner layer (e.g., 1-2 µm) of CYTOP-Core on top of the lower cladding.

-

Bake to cure the core layer.

-

-

Patterning the Waveguide (Photolithography):

-

Spin-coat a layer of photoresist onto the CYTOP-Core layer.

-

Soft-bake the photoresist.

-

Expose the photoresist to UV light through a photomask containing the desired waveguide pattern.

-

Develop the photoresist to reveal the pattern.

-

-

Etching the Waveguide (RIE):

-

Place the patterned wafer in the RIE chamber.

-

Use an oxygen plasma (O2) or a mixture of O2 and a fluorine-containing gas (like CHF3) to etch away the exposed CYTOP-Core, leaving the patterned waveguide structure.[3]

-

-

Upper Cladding Deposition:

-

Remove the remaining photoresist.

-

Spin-coat a thick layer of CYTOP-Clad over the entire structure to encapsulate the waveguide core.

-

Bake to cure the upper cladding.

-

Expected Results:

A planar optical waveguide structure embedded in a lower refractive index cladding. Light can be coupled into and out of the waveguide using prism coupling or end-fire coupling with an optical fiber.

References

Application Notes and Protocols for Plasma Etching with Perfluoro-1-butene (C₄F₈)

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-1-butene (C₄F₈), a fluorocarbon gas, is a critical component in plasma etching processes, particularly for the fabrication of microelectronics and micro-electromechanical systems (MEMS). Its unique chemistry in a plasma environment allows for precise, anisotropic etching of various materials, most notably silicon dioxide (SiO₂), silicon nitride (Si₃N₄), and silicon (Si). The high carbon-to-fluorine ratio in C₄F₈ promotes the formation of a fluorocarbon polymer film on the substrate surface. This polymer layer plays a crucial role in achieving high etch selectivity by protecting certain materials while allowing for the directional etching of others through ion bombardment.

These application notes provide a comprehensive overview of the utilization of this compound in plasma etching, including quantitative data on etch performance, detailed experimental protocols, and visual representations of the underlying processes.

Data Presentation: Etch Performance of C₄F₈-Based Plasmas

The following tables summarize quantitative data on the etch rates of SiO₂, Si₃N₄, and Si, along with the selectivity between these materials, under various plasma conditions using C₄F₈. The data has been compiled from multiple research sources to provide a comparative overview.

Table 1: Etch Rates and Selectivity in Magnetized Inductively Coupled C₄F₈ Plasma

| Material | RF Power (W) | Magnetic Field (G) | Pressure (mTorr) | Etch Rate (Å/min) | SiO₂/Si₃N₄ Selectivity |

| SiO₂ | 1100 | 0 | 1.2 | ~3500 | ~3.4 |

| Si₃N₄ | 1100 | 0 | 1.2 | ~1016 | - |

| SiO₂ | 1100 | 6 | 1.2 | ~4500 | ~2.9 |

| Si₃N₄ | 1100 | 6 | 1.2 | ~1566 | - |

| SiO₂ | 1100 | 15 | 1.2 | ~5500 | ~22 |

| Si₃N₄ | 1100 | 15 | 1.2 | ~250 | - |

Data synthesized from studies on magnetized inductively coupled plasmas, demonstrating the significant impact of magnetic field on enhancing selectivity.[1][2]

Table 2: SiO₂ Etching in Dual-Frequency Capacitively Coupled Plasma (DF-CCP) with C₄F₈/Ar/CHF₃/O₂ Gas Mixture

| HF Power (W) | LF Power (W) | Gas Mixture (sccm) | Pressure (mTorr) | SiO₂ Etch Rate (Å/min) | Selectivity over Amorphous Carbon Layer (ACL) |

| 300 | 500 | Ar(140)/C₄F₈(30)/CHF₃(25)/O₂(5) | 20 | 3350 | > 6 |

| 400 | 500 | Ar(150)/C₄F₈(20)/CHF₃(25)/O₂(5) | 20 | ~3500 | ~6.5 |

| 500 | 500 | Ar(150)/C₄F₈(20)/CHF₃(25)/O₂(5) | 20 | ~3800 | ~7 |

This table illustrates the performance of a more complex gas chemistry in a DF-CCP system, often used for high-aspect-ratio contact hole etching.[3]

Table 3: Silicon Etching with SF₆/C₄F₈/Ar Gas Mixtures

| % C₄F₈ in SF₆/Ar | ICP Power (W) | Bias Power (W) | Pressure (mTorr) | Wide Trench Etch Rate (µm/min) |

| 14 | 750 | 20 | 7 | ~2.5 |

| 41 | 750 | 20 | 7 | ~2.05 |

| 77 | 750 | 20 | 7 | ~0.5 |

These results show how the addition of C₄F₈ to an SF₆ plasma can control the etch rate and anisotropy for deep silicon etching.[4]

Experimental Protocols

The following are generalized protocols for plasma etching using this compound. Specific parameters should be optimized for the particular tool and application.

Protocol 1: General Plasma Etching of SiO₂

This protocol describes a typical process for etching silicon dioxide using a C₄F₈-based plasma in an Inductively Coupled Plasma (ICP) reactor.

Materials and Equipment:

-

ICP-RIE (Inductively Coupled Plasma - Reactive Ion Etching) system

-

Substrate with a patterned mask and an underlying SiO₂ layer

-

This compound (C₄F₈) gas cylinder

-

Argon (Ar) gas cylinder

-

Oxygen (O₂) gas cylinder (optional, for polymer control)

-

Substrate handling tools

-

Metrology tools for etch depth and profile analysis (e.g., profilometer, scanning electron microscope)

Procedure:

-

Chamber Preparation:

-

Perform a chamber clean process to ensure a reproducible starting condition. A typical cleaning plasma uses O₂ to remove fluorocarbon deposits from previous runs.

-